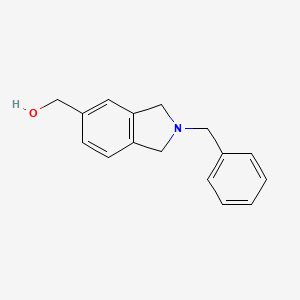

(2-Benzylisoindolin-5-yl)methanol

説明

(2-Benzylisoindolin-5-yl)methanol is a heterocyclic organic compound featuring an isoindoline core substituted with a benzyl group at position 2 and a hydroxymethyl (-CH₂OH) group at position 4. The compound’s reactivity and physicochemical properties are influenced by the electron-donating benzyl group and the polar hydroxymethyl moiety, which may enhance solubility in polar solvents .

特性

IUPAC Name |

(2-benzyl-1,3-dihydroisoindol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-12-14-6-7-15-10-17(11-16(15)8-14)9-13-4-2-1-3-5-13/h1-8,18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYMOHXXGCNJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600396 | |

| Record name | (2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127169-16-8 | |

| Record name | (2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylisoindolin-5-yl)methanol typically involves the reaction of isoindoline derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the isoindoline nitrogen attacks the benzyl halide, forming the desired product.

Industrial Production Methods: Industrial production of (2-Benzylisoindolin-5-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (2-Benzylisoindolin-5-yl)methanol.

Types of Reactions:

Oxidation: (2-Benzylisoindolin-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as hydroxide ions (OH-) or amines can replace the benzyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

Oxidation: Benzaldehyde or benzyl ketone derivatives.

Reduction: Secondary amines.

Substitution: Various substituted isoindoline derivatives.

科学的研究の応用

(2-Benzylisoindolin-5-yl)methanol has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of (2-Benzylisoindolin-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between (2-Benzylisoindolin-5-yl)methanol and related compounds, based on available evidence:

Key Observations:

Structural Differences: The isoindoline core in (2-Benzylisoindolin-5-yl)methanol distinguishes it from phenyl-based analogs like (2-(Benzyloxy)-5-iodophenyl)methanol. The isoindoline ring system may confer greater rigidity and altered electronic properties compared to planar aromatic systems .

Synthetic Routes: While (2-(Benzyloxy)-5-iodophenyl)methanol involves iodination steps, (2-Benzylisoindolin-5-yl)methanol might be synthesized via reductive amination of isoindoline precursors or benzylation of 5-hydroxymethylisoindoline. Similar hydrolysis conditions (e.g., NaOH in methanol) are used in the synthesis of 5-Benzyloxy-1H-indole-2-carboxylic acid, suggesting compatibility with benzyl-protected intermediates .

Physicochemical Properties: The hydroxymethyl group in (2-Benzylisoindolin-5-yl)methanol likely improves aqueous solubility compared to non-polar analogs like 5-Iodo-2-methyl benzoic acid (). However, the benzyl group may reduce polarity relative to carboxylic acid derivatives (e.g., 5-Benzyloxy-1H-indole-2-carboxylic acid) .

生物活性

(2-Benzylisoindolin-5-yl)methanol is an organic compound notable for its diverse biological activities, primarily due to its structural characteristics that allow it to interact with various biological targets. This compound belongs to the class of indole derivatives, which are known for their significant pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C16H17NO

- Molecular Weight : 253.32 g/mol

- Structure : The compound features a benzyl group attached to an isoindoline ring, which is further substituted with a methanol group. This unique structure contributes to its biological activity.

Target Interactions

(2-Benzylisoindolin-5-yl)methanol exhibits high affinity for multiple receptors, which is characteristic of many indole derivatives. The interactions can lead to modulation of various signaling pathways, influencing cellular responses and biological functions.

Biochemical Pathways

The compound is implicated in several biochemical pathways:

- Antimicrobial Activity : Studies suggest that it may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.

- Anticancer Potential : Preliminary research indicates potential anticancer activities, possibly through apoptosis induction in cancer cells or inhibition of tumor growth.

Biological Activities

The biological activities of (2-benzylisoindolin-5-yl)methanol can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential effectiveness against various microbial strains. |

| Anticancer | Induces apoptosis and inhibits cell proliferation in cancer cell lines. |

| Neuroprotective | May protect neuronal cells from oxidative stress and neurodegeneration. |

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of (2-benzylisoindolin-5-yl)methanol against common bacterial strains, revealing significant inhibitory effects at varying concentrations. The Minimum Inhibitory Concentration (MIC) values were determined to be promising compared to standard antibiotics.

-

Anticancer Research :

- In vitro studies demonstrated that (2-benzylisoindolin-5-yl)methanol could induce apoptosis in human cancer cell lines, such as breast and colon cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis.

-

Neuroprotective Effects :

- Research indicated that this compound could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). It was shown to enhance the expression of antioxidant enzymes, thereby reducing neuronal death in models of neurodegenerative diseases.

Future Directions in Research

Ongoing research aims to further explore the following aspects:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

- In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic potential and safety profiles.

- Synthesis of Derivatives : Developing analogs with enhanced potency or selectivity for specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。